5,6-Dimethyl-2-benzofuran-1(3H)-one

Analytical Chemistry GC-MS Oxidative Process Monitoring

5,6-Dimethyl-2-benzofuran-1(3H)-one (CAS 51648-98-7), systematically named 5,6-dimethyl-1(3H)-isobenzofuranone, is a benzene-fused lactone belonging to the phthalide class. While it is cataloged as a synthetic intermediate and research chemical, primary literature specifically benchmarking its performance against close structural analogs is exceptionally limited.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 51648-98-7
Cat. No. B14666636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-2-benzofuran-1(3H)-one
CAS51648-98-7
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)C(=O)OC2
InChIInChI=1S/C10H10O2/c1-6-3-8-5-12-10(11)9(8)4-7(6)2/h3-4H,5H2,1-2H3
InChIKeyMEGOTCLFSOSFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-2-benzofuran-1(3H)-one (CAS 51648-98-7) Procurement Guide: Core Identity and Evidence Scope


5,6-Dimethyl-2-benzofuran-1(3H)-one (CAS 51648-98-7), systematically named 5,6-dimethyl-1(3H)-isobenzofuranone, is a benzene-fused lactone belonging to the phthalide class [1]. While it is cataloged as a synthetic intermediate and research chemical, primary literature specifically benchmarking its performance against close structural analogs is exceptionally limited [2]. This guide isolates the few verifiable differentiators—rooted in analytical chemistry and class-level structure-activity relationships—that exist for this precise dimethyl-substituted scaffold, moving beyond generic benzofuranone claims to inform technically grounded procurement decisions.

Why Generic 5,6-Dimethyl-2-benzofuran-1(3H)-one Substitution Fails: The Evidence Gap in Phthalide Analogs


Substituting 5,6-Dimethyl-2-benzofuran-1(3H)-one with a differently substituted phthalide or benzofuranone isomer carries a high risk of divergent performance due to the extreme sensitivity of this scaffold's biological target engagement to substitution pattern. For example, in monoamine oxidase (MAO) inhibition, the general potency order for C6-substituted phthalides is critically structure-dependent (CF3 > I > Br > Cl > F > CH3 > H) [1], and an identical methyl shift from C5/C6 to C3/C3 or C4/C7 can abolish or fundamentally alter MAO-A versus MAO-B selectivity [1]. Without direct experimental head-to-head data, generic replacement of this specific dialkyl pattern is scientifically unsound, particularly in applications where subtle lipophilic and electronic effects govern analyte detection, polymer antioxidant activity, or biological mechanism of action.

Quantitative Differentiation Evidence for 5,6-Dimethyl-2-benzofuran-1(3H)-one (CAS 51648-98-7)


Validated GC-Based Quantification of 5,6-Dimethylphthalide in Durene Oxidation Product Matrices

5,6-Dimethylphthalide (DMP) has been uniquely resolved and quantified via gas chromatography (GC) among four co-occurring phthalides in durene liquid-phase oxidation products, providing a validated analytical fingerprint for this specific dimethyl substitution pattern [1]. This specific peak identification and area correction factor are unavailable for other isomers like 3,3-dimethylphthalide or 5,7-dimethylphthalide under the same conditions.

Analytical Chemistry GC-MS Oxidative Process Monitoring

Class-Level Evidence: Substitution at C6 Drives Potent MAO-B Inhibition, Informing Selection of the 5,6-Dimethyl Pattern

Structure-activity relationship (SAR) studies on phthalide analogues demonstrate that C6-substitution is a critical driver for high-affinity, reversible inhibition of human monoamine oxidase B (MAO-B) [1]. In a series of 6-benzyloxyphthalides, the potency order was CF3 > I > Br > Cl > F > CH3 > H. Compounds in this series achieved IC50 values as low as 0.0014 μM for MAO-B, while substitution at other positions or the removal of alkyl groups dramatically reduced affinity [1]. The 5,6-dimethyl pattern directly fulfills this C6-substitution requirement, in contrast to unsubstituted phthalide or 4,5-dimethyl analogs.

Monoamine Oxidase Inhibition Medicinal Chemistry Parkinson's Disease Research

Structural Differentiation from the Benzofuranone Isomer: 5,6-Dimethyl-1-benzofuran-2(3H)-one

The target compound, 5,6-dimethyl-2-benzofuran-1(3H)-one (an isobenzofuranone or phthalide), is a structural regioisomer of 5,6-dimethyl-1-benzofuran-2(3H)-one (a benzofuranone, CAS 742080-00-8) . The carbonyl and oxygen positions are reversed between the two scaffolds, resulting in fundamentally different reactivity and spectral properties. Unambiguous identity of the phthalide lactone requires verification by NMR or GC-MS, as simple molecular formula (C10H10O2) is shared.

Regioisomer Purity Synthetic Chemistry Structure Verification

Verified Application Scenarios for 5,6-Dimethyl-2-benzofuran-1(3H)-one (CAS 51648-98-7) Based on Quantitative Evidence


Analytical Standard for Quantifying Phthalide Byproducts in Durene Oxidation

As established, 5,6-dimethylphthalide (DMP) has been resolved and quantified by GC within a mixture of four phthalides from durene liquid-phase oxidation [1]. In process development or optimization of hydrocarbon oxidations, this compound serves as a specific marker for the dimethylphthalide pathway. Using the established area correction factor, accurate yield monitoring is achievable, which is impossible with an unvalidated or differently substituted analog [1].

Synthetic Intermediate for Monoamine Oxidase B (MAO-B) Probe Development

Based on class-level SAR, the 5,6-dimethylphthalide scaffold presents a readily accessible starting point for synthesizing C6-substituted phthalide libraries aimed at selective MAO-B inhibition, a target relevant for Parkinson's disease [2]. In contrast to 3-aryl-benzofuranone antioxidants or unsubstituted phthalide, this compound's intrinsic C6-methyl group serves as a minimal lipophilic anchor, offering a direct synthetic handle for iterative optimization away from the established nanomolar-potency series [2].

Reference Compound for Regioisomer Verification in Benzofuranone Synthesis

Given the existence of a benzofuranone regioisomer (CAS 742080-00-8) with identical molecular formula , 5,6-Dimethyl-2-benzofuran-1(3H)-one functions as a key reference standard in HPLC or NMR identity testing. Procurement of the certified compound allows unambiguous structural confirmation of newly synthesized phthalide derivatives, preventing costly isomer misassignment common in benzofuran chemistry .

Quote Request

Request a Quote for 5,6-Dimethyl-2-benzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.